molecular formula C7H2Cl2F3NO B13538187 1-(3,5-Dichloropyridin-4-yl)-2,2,2-trifluoroethan-1-one

1-(3,5-Dichloropyridin-4-yl)-2,2,2-trifluoroethan-1-one

Cat. No.: B13538187
M. Wt: 243.99 g/mol
InChI Key: HWZNJBCVIJVGPD-UHFFFAOYSA-N
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Description

1-(3,5-Dichloropyridin-4-yl)-2,2,2-trifluoroethan-1-one is an organic compound that belongs to the class of pyridines It is characterized by the presence of two chlorine atoms and a trifluoromethyl group attached to a pyridine ring

Preparation Methods

The synthesis of 1-(3,5-Dichloropyridin-4-yl)-2,2,2-trifluoroethan-1-one typically involves the reaction of 3,5-dichloropyridine with trifluoroacetic anhydride under controlled conditions. The reaction is usually carried out in the presence of a catalyst such as aluminum chloride to facilitate the formation of the desired product. The reaction conditions, including temperature and reaction time, are optimized to achieve high yields and purity of the compound .

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with additional steps for purification and quality control to ensure the consistency and safety of the final product.

Chemical Reactions Analysis

1-(3,5-Dichloropyridin-4-yl)-2,2,2-trifluoroethan-1-one undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Mechanism of Action

The mechanism of action of 1-(3,5-Dichloropyridin-4-yl)-2,2,2-trifluoroethan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the target molecules .

Comparison with Similar Compounds

1-(3,5-Dichloropyridin-4-yl)-2,2,2-trifluoroethan-1-one can be compared with other similar compounds, such as:

Properties

Molecular Formula

C7H2Cl2F3NO

Molecular Weight

243.99 g/mol

IUPAC Name

1-(3,5-dichloropyridin-4-yl)-2,2,2-trifluoroethanone

InChI

InChI=1S/C7H2Cl2F3NO/c8-3-1-13-2-4(9)5(3)6(14)7(10,11)12/h1-2H

InChI Key

HWZNJBCVIJVGPD-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=C(C=N1)Cl)C(=O)C(F)(F)F)Cl

Origin of Product

United States

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